2-(2-Fluoroethoxy)-1-naphthaldehyde
Description
2-(2-Fluoroethoxy)-1-naphthaldehyde is a naphthalene-based aldehyde derivative featuring a 2-fluoroethoxy substituent at the 2-position of the naphthalene ring. The 2-fluoroethoxy group combines the electron-withdrawing effects of fluorine with the flexibility of an ethoxy chain, which may enhance electrophilicity at the aldehyde group and influence solubility, reactivity, and intermolecular interactions. Synthesis likely follows Williamson ether methodology, as seen in analogous compounds .
Properties
Molecular Formula |
C13H11FO2 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H11FO2/c14-7-8-16-13-6-5-10-3-1-2-4-11(10)12(13)9-15/h1-6,9H,7-8H2 |
InChI Key |
PDLBUUKEKMQBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Electronic and Steric Properties
The substituent at the 2-position significantly impacts electronic and steric behavior:
| Compound | Substituent | Electronic Effect | Steric Hindrance |
|---|---|---|---|
| 2-(2-Fluoroethoxy)-1-naphthaldehyde | –OCH₂CH₂F | Strongly electron-withdrawing (due to F) | Moderate (flexible ethoxy chain) |
| 2-(Allyloxy)-1-naphthaldehyde (AN) | –OCH₂CH=CH₂ | Mildly electron-donating (ether oxygen) | Low (small, flexible chain) |
| 2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN) | –OCH₂(C₆H₄)CH=CH₂ | Moderate electron-withdrawing (aromatic) | High (bulky aromatic group) |
| 2-(Propargyloxy)-1-naphthaldehyde | –OCH₂C≡CH | Electron-withdrawing (sp-hybridized C) | Moderate (rigid linear chain) |
| 2-(Benzyloxy)-1-naphthaldehyde | –OCH₂C₆H₅ | Electron-donating (aromatic resonance) | High (bulky benzyl group) |
- Fluoroethoxy vs. Propargyloxy’s rigid triple bond may reduce conformational flexibility, as seen in its crystal structure deviations .
- Fluoroethoxy vs. Benzyloxy/VBN : Bulky groups like benzyloxy or vinylbenzyloxy introduce significant steric hindrance, limiting reactivity in crowded reactions (e.g., aldol condensations) .
Physical Properties
Melting points and solubility vary with substituent polarity and packing efficiency:
- Fluoroethoxy : Expected higher melting point than allyloxy due to fluorine’s polarity but lower than propargyloxy due to reduced rigidity.
- Solubility: Fluorinated groups may enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar benzyloxy derivatives.
Spectroscopic and Crystallographic Features
- NMR/IR : All analogs show characteristic aldehyde proton signals (~10 ppm in ¹H NMR) and C=O stretches (~1700 cm⁻¹ in IR). Fluorine in 2-fluoroethoxy would introduce distinct ¹⁹F NMR signals and altered ¹³C shifts .
- Crystal Packing : Propargyloxy derivatives exhibit planar deviations (e.g., C10–C11≡C12 group displaced by 1.483–2.512 Å from the aromatic plane) , whereas fluoroethoxy’s flexible chain may promote less strained packing.
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